Specific Optical Rotation as a Definitive Identity and Purity Metric vs. (R)-(+)-Enantiomer
The (S)-(-) enantiomer exhibits a specific optical rotation [α]²⁰/D of -114.0 to -120.0 deg (C=0.5, MeOH), with a typical value of -117° [1]. In contrast, the (R)-(+)-enantiomer (CAS 381670-32-2) displays a specific rotation of +117° under identical conditions [2]. This 234° absolute difference provides a quantitative, analytically accessible parameter for confirming enantiomeric identity and detecting contamination by the undesired antipode.
| Evidence Dimension | Specific optical rotation [α]²⁰/D |
|---|---|
| Target Compound Data | -114.0 to -120.0 deg (typical -117°) |
| Comparator Or Baseline | (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide: +117° |
| Quantified Difference | Δ ≈ 234° absolute difference |
| Conditions | C=0.5 g/100 mL in methanol, 20°C |
Why This Matters
This enables unambiguous confirmation of enantiomeric identity during incoming material inspection, preventing procurement of the incorrect stereoisomer which would be unsuitable for (S)-enantiomer-specific API synthesis.
- [1] TCI America. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide Technical Datasheet. CAS 114812-34-9. Optical rotation: -117° (C=0.5, MeOH). View Source
- [2] TCI America. (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide Technical Datasheet. CAS 381670-32-2. View Source
